N'-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C26H26N4O3 and a molecular weight of 442.52 g/mol . This compound is notable for its unique structure, which includes a naphthyl group, a pyrazole ring, and an isopentyloxyphenyl group. It is primarily used in scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, at a controlled temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide: This compound has a similar pyrazole and naphthyl structure but differs in the substituent groups, leading to different chemical and biological properties.
N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: This compound also shares a similar core structure but has different substituents, which can affect its reactivity and applications. The uniqueness of N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide lies in its specific substituent groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26N4O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H26N4O3/c1-17(2)13-14-33-20-10-7-19(8-11-20)23-15-24(29-28-23)26(32)30-27-16-22-21-6-4-3-5-18(21)9-12-25(22)31/h3-12,15-17,31H,13-14H2,1-2H3,(H,28,29)(H,30,32)/b27-16+ |
InChI Key |
WGZHRWHZAVKSMX-JVWAILMASA-N |
Isomeric SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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